2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid
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Overview
Description
2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a synthetic organic compound with the molecular formula C14H23NO4 and a molecular weight of 269.34 g/mol . This compound is characterized by its bicyclic structure, which includes a norbornane (bicyclo[2.2.1]heptane) moiety, and a tert-butoxycarbonyl (Boc) protected amino group attached to an acetic acid backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves the following steps:
Formation of the Norbornane Derivative: The starting material, norbornene, undergoes a Diels-Alder reaction with a suitable dienophile to form the norbornane structure.
Introduction of the Boc-Protected Amino Group: The norbornane derivative is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine to introduce the Boc-protected amino group.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in signal transduction, metabolism, and cellular regulation.
Comparison with Similar Compounds
Similar Compounds
2-{bicyclo[2.2.1]heptan-2-yl}acetamide: Similar structure but lacks the Boc-protected amino group.
5-Norbornene-2-endo-acetic acid: Contains a norbornane moiety but differs in the functional groups attached.
Acetic acid, 1,7,7-trimethyl-bicyclo[2.2.1]hept-2-yl ester: Similar bicyclic structure but different ester functional group.
Uniqueness
2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to its combination of a norbornane structure with a Boc-protected amino group and an acetic acid moiety. This unique combination imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
2-(2-bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-11(12(16)17)10-7-8-4-5-9(10)6-8/h8-11H,4-7H2,1-3H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPXNIKKISMPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1CC2CCC1C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
182292-11-1 |
Source
|
Record name | 2-{bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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